molecular formula C8H5FN2O2 B8221937 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B8221937
M. Wt: 180.14 g/mol
InChI Key: VGXKNADZRIAFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1246088-56-1) is a fluorinated heterocyclic compound with a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol. It serves as a versatile and valuable chemical building block, or synthetic intermediate, in medicinal chemistry and drug discovery research . Researchers utilize this pyrrolopyridine scaffold, which is a privileged structure in pharmacology, to design and synthesize novel molecules for biological screening. While specific studies on this exact molecule are limited, analogs and closely related pyrrolo[2,3-b]pyridine derivatives have demonstrated significant research potential. For instance, such compounds are frequently investigated as kinase inhibitors for use in oncology research . Additionally, recent studies on structurally similar heterocyclic carboxamides, like thieno[3,2-b]pyridine-5-carboxamides, have identified them as highly potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), showing promise for treating conditions such as levodopa-induced dyskinesia and pain . The presence of both a carboxylic acid functional group and a fluorine atom on the core ring system makes this compound a suitable substrate for various further chemical modifications, enabling the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety Information: Signal Word: Warning. Hazard Statements: H319-H317. Precautionary Statements: P280-P305+P351+P338. May cause serious eye irritation and may cause an allergic skin reaction. Wear protective gloves and use eye protection .

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-5(8(12)13)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKNADZRIAFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Suzuki Coupling :

    • 5-Bromo-7-azaindole reacts with phenylboronic acid under Pd catalysis ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in dioxane/water (80°C, 1–16 h).

    • Yield: ~85% (isolated as 5-phenyl-7-azaindole intermediate).

  • Bromination :

    • The intermediate undergoes bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane with triethylamine (room temperature, 1–16 h).

    • Yield: 90–95%.

  • Tosylation and Fluorination :

    • Brominated product is treated with p-toluenesulfonyl chloride to protect the NH group.

    • Fluorination at position 6 via halogen exchange (e.g., KF/CuI in DMF, 120°C, 12 h).

  • Ester Hydrolysis :

    • Methyl ester at position 5 is hydrolyzed using 2.5 N NaOH (50°C, 30 min), followed by acidification with HCl to yield the carboxylic acid.

    • Yield: 88–92%.

Table 1: Reaction Conditions for Suzuki-Based Synthesis

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C85
BrominationNBS, CH₂Cl₂, Et₃N, rt92
FluorinationKF, CuI, DMF, 120°C78
HydrolysisNaOH (2.5 N), 50°C; HCl acidification90

Direct Fluorination of Pre-Functionalized Intermediates

This route leverages electrophilic fluorination on a pre-assembled pyrrolopyridine core.

Key Steps:

  • Core Synthesis :

    • Cyclization of 2-aminopyridine derivatives with oxalate esters (e.g., diethyl oxalate) in ether with potassium ethoxide.

    • Yield: 75–80%.

  • Electrophilic Fluorination :

    • Treatment with Selectfluor® in acetonitrile (60°C, 6 h) introduces fluorine at position 6.

    • Yield: 65–70%.

  • Carboxylation :

    • Oxidation of a methyl group at position 5 using KMnO₄ in acidic conditions (H₂SO₄, 80°C, 4 h).

    • Yield: 85%.

Table 2: Fluorination and Oxidation Parameters

StepReagents/ConditionsYield (%)
CyclizationDiethyl oxalate, KOEt, ether78
FluorinationSelectfluor®, MeCN, 60°C68
OxidationKMnO₄, H₂SO₄, 80°C85

Halogen Exchange from Chlorinated Precursors

A halogen-exchange strategy replaces chlorine with fluorine at position 6.

Key Steps:

  • Chlorination :

    • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is synthesized via Vilsmeier-Haack reaction (POCl₃, DMF, 0°C to rt).

    • Yield: 82%.

  • Fluorination :

    • Chlorine is replaced using tetrabutylammonium fluoride (TBAF) in DMF (100°C, 8 h).

    • Yield: 75%.

Table 3: Halogen Exchange Efficiency

Starting MaterialFluorinating AgentConditionsYield (%)
6-Chloro derivativeTBAFDMF, 100°C, 8 h75

Comparative Analysis of Methods

  • Method 1 offers high yields but requires multiple protection/deprotection steps.

  • Method 2 simplifies fluorination but risks over-oxidation.

  • Method 3 is efficient for late-stage fluorination but depends on chlorinated precursors.

Key Challenges :

  • Regioselective fluorination at position 6 without affecting other sites.

  • Acid-sensitive intermediates require careful handling during hydrolysis.

Recent Advances and Optimization

  • Microwave-Assisted Synthesis : Reduces reaction times for Suzuki coupling (30 min vs. 16 h) with comparable yields.

  • Flow Chemistry : Continuous processing improves scalability of bromination and hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of FGFRs. By binding to these receptors, it prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of FGFRs can lead to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with analogs based on substituent type, position, and biological relevance.

Substituted Pyrrolopyridine Carboxylic Acids

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 6-F 5 C₈H₅FN₂O₂ 180.14 Potential metabolic stability
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 4-F 5 C₈H₅FN₂O₂ 180.14 Unspecified biological activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-Cl 3 C₈H₅ClN₂O₂ 196.59 Medical intermediate
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 4-Cl 5 C₈H₅ClN₂O₂ 196.59 Structural analog for drug design
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (parent) None 5 C₈H₆N₂O₂ 162.15 Baseline for comparison

Key Observations:

  • Substituent Position Matters : The 6-fluoro substitution in the target compound may confer distinct electronic effects compared to 4-fluoro or 4/5-chloro analogs. Fluorine at position 6 could influence hydrogen bonding or steric interactions in target binding .
  • In contrast, 3-carboxylic acid derivatives (e.g., 5-chloro-3-carboxylic acid) may adopt different binding modes .

Thienopyridine and Thiazolopyridine Bioisosteres

Thieno[2,3-b]pyridine-5-carboxylic acids (e.g., 7-alkyl-2-chloro derivatives) are bioisosteres of fluoroquinolones, where a thiophene ring replaces the benzene moiety. These compounds exhibit "good to excellent" antibacterial activity against Gram-positive and Gram-negative pathogens . For example:

  • 7-Cyclopropyl-2-chloro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid showed potent activity comparable to ciprofloxacin .
  • Thiazolo[4,5-b]pyridine-5-carboxylic acids demonstrated antimicrobial and antiproliferative activities , with specific derivatives inhibiting EGFR/ErbB kinases or amyloid-β peptides .

Comparison with Target Compound :

  • Core Structure Differences: The pyrrolopyridine core in the target compound vs. thieno/thiazolo rings in bioisosteres may alter solubility, bioavailability, and target selectivity.
  • Biological Implications: While thieno/thiazolo derivatives are well-documented for antibacterial and kinase-inhibitory roles, the biological profile of 6-fluoro-pyrrolopyridine-5-carboxylic acid remains underexplored but warrants investigation based on structural parallels.

Biological Activity

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1260383-90-1) is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O2. This compound belongs to the pyrrolopyridine class, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine enhances its stability and bioavailability, making it a subject of interest in various research fields, particularly in cancer therapy.

The compound is characterized by its unique structure that contributes to its biological activity. Its synthesis typically involves cyclization reactions starting from 2-aminopyridine and ethyl 2-fluoroacetoacetate, followed by hydrolysis. The presence of the fluorine atom plays a crucial role in modulating its chemical reactivity and biological interactions.

This compound primarily functions as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to these receptors, it disrupts downstream signaling pathways essential for cell proliferation and survival, which is particularly relevant in cancer treatment. This mechanism has been explored extensively in various studies, highlighting its potential as an anticancer agent.

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

  • Anticancer Properties : Research indicates that this compound can inhibit FGFR-mediated signaling pathways, leading to reduced tumor growth and metastasis.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit various enzymes involved in critical biological processes.
  • Cell Viability Studies : Studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapies.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on FGFR Inhibition : A study demonstrated that the compound effectively inhibited FGFR signaling in vitro, leading to decreased proliferation of cancer cells with aberrant FGFR activity. The IC50 values obtained were significantly lower than those of non-fluorinated analogs, suggesting enhanced potency due to fluorination .
  • Metabolic Stability Assessment : Another investigation assessed the metabolic stability of this compound in human liver microsomes and rat hepatocytes. Results indicated that it exhibited favorable metabolic profiles compared to similar compounds without fluorination .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds was conducted:

Compound NameStructureBiological Activity
This compoundStructureFGFR inhibitor; anticancer potential
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acidStructureModerate enzyme inhibition
Non-fluorinated analogStructureLower potency; less metabolic stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine or pyrrole precursors. For example, fluorination at the 6-position can be achieved using fluorinating agents like Selectfluor under anhydrous conditions. Carboxylic acid formation at the 5-position may require hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (e.g., NaOH or KOH) . Optimizing reaction temperatures (e.g., 0°C to room temperature for nitration steps) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) is critical to minimize side products .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC-MS : To confirm molecular weight (e.g., m/z ~ 221.18) and detect impurities.
  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–8.5 ppm for pyrrolopyridine systems) and fluorine coupling patterns .
  • Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values.
  • X-ray crystallography : Resolve ambiguities in regiochemistry, especially for fluorinated positions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorescence-based or radiometric assays for kinases or proteases, given the compound’s heterocyclic scaffold .
  • Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays at concentrations ≤10 μM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s binding affinity in kinase inhibition studies?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Introduce substituents (e.g., methyl, chloro) at the 2- or 3-positions via Suzuki-Miyaura coupling .
  • Compare IC₅₀ values using enzymatic assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).
  • Case Study : Replacing the 6-fluoro group with chlorine reduced inhibitory activity against EGFR by 15-fold, suggesting fluorine’s role in hydrophobic interactions .

Q. What strategies resolve contradictory data between computational docking predictions and experimental binding assays?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust protonation states (e.g., carboxylic acid deprotonation at physiological pH) and solvation models.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (kₐ, kₑ) and thermodynamics (ΔG) .
  • Co-crystallization : Resolve X-ray structures of ligand-protein complexes to identify unmodeled water molecules or conformational changes .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h; monitor via HPLC.
  • Oxidative stress : Treat with 3% H₂O₂; track peroxide-sensitive groups (e.g., pyrrole rings).
  • Photostability : Expose to UV light (320–400 nm) for 48h; assess fluorophore degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.